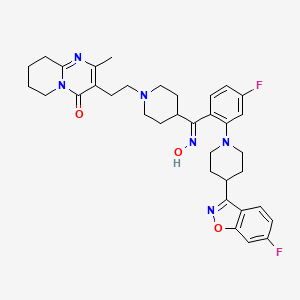
3-(2-(4-((Z)-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)phenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-(4-((Z)-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)phenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one” is a heterocyclic compound with a complex structure . It has a molecular formula of C23H28FN3O4 and a molecular weight of 429.5 g/mol . The compound contains several functional groups, including a fluoro-benzisoxazole group, a piperidine ring, and a pyrido-pyrimidinone group .
Molecular Structure Analysis
The compound has a complex molecular structure. The piperidine ring in the structure adopts a chair conformation . The annulated ring bearing the hydroxy group is present in a half-chair conformation . The shortest centroid–centroid distance is apparent between the benzoxazole moiety and the six-membered ring bearing the keto substituent .Physical and Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 429.5 g/mol and a molecular formula of C23H28FN3O4 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 5 . The topological polar surface area of the compound is 93.4 Ų . The compound has a complexity of 775 .Wissenschaftliche Forschungsanwendungen
Crystalline Forms and Structure :
- Wang, Zhou, and Hu (2006) reported on the crystalline form B of risperidone, describing the chair and sofa conformations of its piperidine and tetrahydropyridine rings respectively (Wang, Zhou, & Hu, 2006).
- Peeters, Blaton, and Ranter (1993) detailed the planarity of the benzisoxazole and pyrimidine moieties and the crystal structure stabilized by hydrogen bonds (Peeters, Blaton, & Ranter, 1993).
- Another study by Wang and Pan (2006) discussed risperidone chloride 2.5-hydrate, a new crystalline form, highlighting the chair conformation of the piperidine ring and sofa conformation of the tetrahydropyridine ring (Wang & Pan, 2006).
Pharmacological Activities and Synthesis :
- Watanabe et al. (1992) explored the synthesis and 5-HT2 antagonist activity of derivatives with a structure related to risperidone, finding potent 5-HT2 antagonist activity in some compounds (Watanabe et al., 1992).
- Germann, Kurylo, and Han (2012) reviewed risperidone in detail, including its physico-chemical properties, spectroscopic data, stability, methods of preparation, and pharmacokinetics (Germann, Kurylo, & Han, 2012).
Metabolism and Excretion Studies :
- Meuldermans et al. (1994) studied the metabolism and excretion of risperidone in rats and dogs, finding that major metabolic pathways in these animals were similar to those in humans (Meuldermans et al., 1994).
Eigenschaften
CAS-Nummer |
1346606-24-3 |
|---|---|
Molekularformel |
C35H40F2N6O3 |
Molekulargewicht |
630.7 g/mol |
IUPAC-Name |
3-[2-[4-[(Z)-C-[4-fluoro-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]phenyl]-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C35H40F2N6O3/c1-22-27(35(44)43-14-3-2-4-32(43)38-22)13-17-41-15-9-23(10-16-41)33(39-45)28-7-5-25(36)20-30(28)42-18-11-24(12-19-42)34-29-8-6-26(37)21-31(29)46-40-34/h5-8,20-21,23-24,45H,2-4,9-19H2,1H3/b39-33- |
InChI-Schlüssel |
GQIQUGILXGRQGO-SCURRHDHSA-N |
Isomerische SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F |
SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F |
Kanonische SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F |
Synonyme |
Risperidone Impurity; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


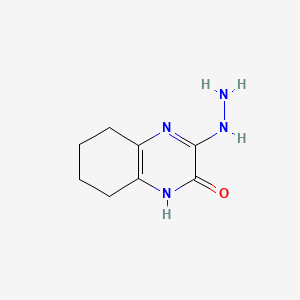
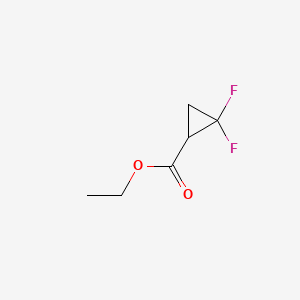
![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)
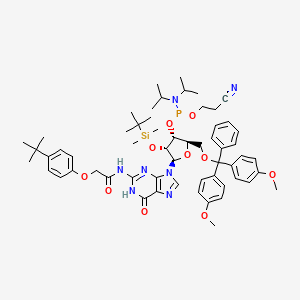



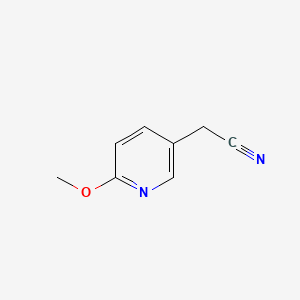

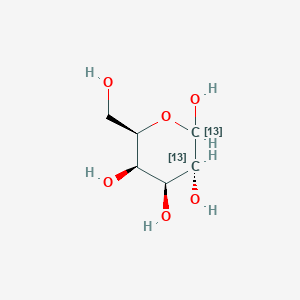
![D-[1,6-13C2]Galactose](/img/structure/B583692.png)
